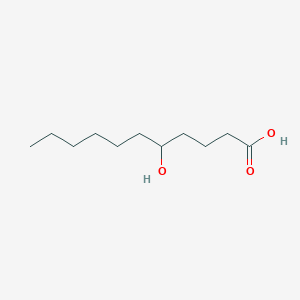

5-hydroxyundecanoic Acid

Beschreibung

Contextualization within Hydroxy Fatty Acid Research

5-Hydroxyundecanoic acid is a member of the hydroxy fatty acid class of organic compounds, which are characterized by a carboxylic acid and a hydroxyl group on an aliphatic chain. researchgate.net Specifically, it is classified as a medium-chain hydroxy fatty acid, containing an eleven-carbon backbone. chemfont.ca Hydroxy fatty acids are a broad and diverse group of molecules that are of significant interest in various scientific fields due to their presence in natural systems and their potential as precursors for a range of valuable chemicals. researchgate.net

Research into hydroxy fatty acids encompasses their natural occurrence, biosynthesis, chemical synthesis, and applications. researchgate.net They are found in plants, animals, and microorganisms, where they play various physiological roles. researchgate.netnih.gov The position of the hydroxyl group along the carbon chain is a key determinant of the molecule's physical and chemical properties, as well as its biological activity. In the case of this compound, the hydroxyl group is located at the fifth carbon atom.

The study of hydroxy fatty acids is often linked to the production of lactones, which are cyclic esters formed from the intramolecular esterification of a hydroxycarboxylic acid. acs.org this compound, for instance, is the precursor to δ-undecalactone, a valuable compound in the flavor and fragrance industry. nih.govfirmenich.comthegoodscentscompany.com This relationship drives much of the research into the synthesis and production of specific hydroxy fatty acids.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in modern research is multifaceted. In the realm of chemical synthesis, it serves as a chiral building block for the creation of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for a variety of chemical modifications and polymerizations.

From a biological perspective, hydroxy fatty acids are involved in various cellular processes and have been shown to exhibit a range of biological activities. For example, some hydroxy fatty acids possess antimicrobial and anti-inflammatory properties. nih.govontosight.ai While research on the specific biological roles of this compound is ongoing, its structural similarity to other biologically active hydroxy fatty acids suggests potential for further investigation in this area.

Furthermore, there is growing interest in the biotechnological production of hydroxy fatty acids, including this compound, from renewable feedstocks. researchgate.net This involves the use of microorganisms or isolated enzymes to perform specific hydroxylation reactions on fatty acids. acs.org Such bio-based production methods are sought after as a more sustainable alternative to traditional chemical synthesis. The chemo-enzymatic synthesis of related long-chain hydroxy fatty acids, such as 11-hydroxyundecanoic acid from ricinoleic acid, highlights the potential for developing biocatalytic routes to these compounds. rsc.orgmdpi.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| Classification | Medium-chain hydroxy fatty acid |

Eigenschaften

IUPAC Name |

5-hydroxyundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMCFLPGSCUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5-hydroxyundecanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a direct, albeit sometimes harsh, route to hydroxyundecanoic acids. These methods often involve multiple steps and require specific catalysts and reaction conditions.

Conventional Organic Synthesis Routes for 5-Hydroxyundecanoic Acid

Conventional organic synthesis offers established pathways for producing hydroxyalkanoic acids. These routes typically involve the transformation of functional groups on a carbon chain. For example, the synthesis of a related compound, 11-hydroxyundecanoic acid, can be achieved from 10-undecenoic acid. mdpi.com A general principle in organic synthesis is the conversion of one functional group to another, such as the oxidation of alcohols to form carboxylic acids using reagents like acidified potassium dichromate(VI). assets-servd.host The synthesis of various organic molecules often relies on a series of such well-understood reactions, where a starting material is converted to an intermediate, which then undergoes further reactions to yield the final product. physicsandmathstutor.com

A documented synthesis of undecanedioic acid, a related dicarboxylic acid, involves the oxidation of 11-hydroxyundecanoic acid. chemicalbook.com In this process, periodic acid and a catalytic amount of chromium trioxide in aqueous acetonitrile are used to carry out the oxidation. chemicalbook.com The reaction is carefully controlled at a low temperature and the product is purified by recrystallization. chemicalbook.com

Stereoselective Synthesis Strategies for Hydroxyundecanoic Acids

Achieving specific stereochemistry in hydroxy acids is crucial for many of their applications. Stereoselective synthesis aims to produce a particular stereoisomer of a molecule. Bi-enzymatic cascades, for instance, have been effectively used to synthesize γ-hydroxy-α-amino acids with high stereoselectivity. rsc.org These methods can offer high atom economy and shift the reaction equilibrium to favor the desired product. rsc.org

In the realm of non-enzymatic stereoselective synthesis, strategies often involve the use of chiral catalysts or auxiliaries. For example, the synthesis of α-glycosylated carboxylic acids has been achieved with high diastereoselectivity using a phenanthroline catalyst. rsc.org Computational studies suggest that hydrogen bonding interactions play a critical role in determining the selectivity of the reaction. rsc.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create more efficient and sustainable processes. mit.edu This approach is particularly useful for producing complex molecules that would be difficult to synthesize using either method alone.

Integration of Chemical and Enzymatic Steps for Hydroxyundecanoic Acid Production

A notable example of chemoenzymatic synthesis is the production of 11-hydroxyundecanoic acid from ricinoleic acid. rsc.org This process begins with the biotransformation of ricinoleic acid into an ester intermediate using recombinant Escherichia coli cells. rsc.org These cells are engineered to express an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. rsc.org Following the enzymatic step, the carbon-carbon double bond in the ester is chemically reduced, and the ester bond is hydrolyzed to yield 11-hydroxyundecanoic acid. rsc.org This integrated approach can circumvent issues like the toxicity of intermediates to microbial cells, which can limit purely biosynthetic routes. mdpi.com

This chemoenzymatic method has been shown to be practical, with whole-cell biotransformation at high cell densities achieving significant product concentrations and productivity. rsc.org The subsequent chemical conversion of 11-hydroxyundecanoic acid to 1,11-undecanedioic acid can be performed under mild conditions. rsc.org

Biosynthetic and Microbial Production of Hydroxyundecanoic Acids

The use of microorganisms to produce valuable chemicals from renewable feedstocks is a cornerstone of green chemistry. Metabolic engineering plays a pivotal role in developing microbial cell factories for the production of hydroxyundecanoic acids.

Metabolic Engineering for Microbial Bioproduction (e.g., in Escherichia coli)

Escherichia coli is a commonly used host for the microbial production of various chemicals, including ω-hydroxy fatty acids. researchgate.net Through metabolic engineering, the biosynthetic pathways of E. coli can be modified to enhance the production of desired compounds. researchgate.netresearchgate.net This can involve the introduction of genes from other organisms to create novel pathways, as well as the knockout or repression of competing pathways. mdpi.comfrontiersin.org

For instance, recombinant E. coli has been engineered to produce ω-hydroxy fatty acids from natural fatty acids. researchgate.net A key strategy involves the biotransformation of ricinoleic acid into ω-hydroxyundec-9-enoic acid. researchgate.net Challenges in microbial production include the potential toxicity of the final product to the host cells and the stability of the enzymes involved. sciepublish.com To address these issues, strategies such as optimizing cultivation conditions and engineering more robust enzymes are employed. mdpi.com For example, in the production of (E)-11-(heptanoyloxy) undec-9-enoic acid, a key intermediate, feeding glucose or glycerol during biotransformation was found to enhance both cell density and the supply of necessary cofactors, leading to increased product concentration and productivity. researchgate.net

Further metabolic engineering efforts in E. coli have focused on the de novo biosynthesis of other valuable acids. For example, by enhancing the shikimate pathway and repressing competing pathways using CRISPR interference, a high titer of mandelic acid was achieved. mdpi.com Similarly, E. coli has been engineered to produce 5-aminovalerate, a precursor for other C5 platform chemicals, from glucose and L-lysine. nih.gov These examples highlight the potential of metabolic engineering to create efficient microbial systems for the production of a wide range of valuable chemicals, including hydroxyundecanoic acids.

Pathway Design and Optimization in Recombinant Organisms for Hydroxy Fatty Acid Synthesis

The biosynthesis of hydroxy fatty acids, including this compound, in recombinant organisms like Escherichia coli and yeast, represents a significant advancement in sustainable chemical production. nih.govresearchgate.net These microbial systems are engineered to convert renewable feedstocks, such as glucose and fatty acids from plant oils, into valuable chemical precursors. frontiersin.orgunl.edu The core of this strategy involves the design and optimization of novel metabolic pathways by introducing and engineering specific enzymes. nih.gov

A key approach is the functional expression of enzymes capable of hydroxylating fatty acid chains. For instance, cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes that can introduce hydroxyl groups at various positions on a fatty acid backbone. unl.edu By selecting and engineering CYPs with desired regioselectivity, it is possible to target the C5 position of undecanoic acid. The efficiency of these pathways is often enhanced by engineering the host organism's metabolism. This includes blocking competing pathways, such as β-oxidation (the primary route for fatty acid degradation), by knocking out key genes like fadD and fadE. frontiersin.orgunl.edu

Furthermore, increasing the intracellular pool of precursor fatty acids is crucial for high-yield production. This can be achieved by overexpressing enzymes like acetyl-CoA carboxylase (ACCase) and thioesterase ('TesA), which boosts the synthesis of free fatty acids from central carbon metabolism. unl.edu Enhancing the transport of fatty acids into the cell by overexpressing transporter proteins like FadL has also been shown to significantly improve the conversion rates. researchgate.netfrontiersin.org

Optimization of these engineered pathways often involves fine-tuning the expression levels of the introduced enzymes and ensuring a balanced supply of cofactors, such as NADPH, which is essential for the activity of many hydroxylases. unl.edu Fed-batch fermentation strategies are often employed to further increase the final product titer, demonstrating the potential for large-scale, bio-based production of specific hydroxy fatty acids. unl.edu

Enzymatic Systems for ω-Hydroxy Fatty Acid Production from Renewable Resources

Enzymatic systems, particularly those utilizing whole-cell biocatalysts, offer a green and highly selective alternative to traditional chemical methods for producing ω-hydroxy fatty acids from renewable resources like vegetable oils. mdpi.com These systems leverage the catalytic power of enzymes such as cytochrome P450 monooxygenases (CYPs), hydratases, and lipases to perform specific chemical transformations under mild conditions. mdpi.comd-nb.infowur.nl

A prominent example is the use of CYP153A family enzymes, which are known for their ability to hydroxylate the terminal (ω) carbon of fatty acids. mdpi.com Recombinant E. coli expressing a CYP153A enzyme, along with its necessary redox partners (putidaredoxin and putidaredoxin reductase), can efficiently convert fatty acids into their corresponding ω-hydroxy derivatives. mdpi.com For instance, dodecanoic acid can be converted to ω-hydroxydodecanoic acid with high yields. mdpi.com

Oleate hydratases are another class of enzymes used for producing hydroxy fatty acids. They catalyze the addition of water to the double bonds of unsaturated fatty acids. wur.nl This method is particularly useful for converting abundant unsaturated fatty acids from plant oils, like oleic acid and linoleic acid, into their hydroxylated counterparts. wur.nlnih.gov The resulting hydroxy fatty acids can then serve as precursors for various other valuable chemicals. wur.nl

Lipases also play a crucial role, not only in the hydrolysis of triglycerides from vegetable oils to release free fatty acids for subsequent hydroxylation but also in catalyzing esterification and transesterification reactions to produce various derivatives. nih.govscielo.br The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, making the process more economically viable. nih.govth-koeln.de

The efficiency of these enzymatic systems can be significantly influenced by reaction conditions such as temperature, pH, and the choice of solvent. nih.gov For whole-cell biotransformations, optimizing factors like inducer concentration and substrate feeding strategies is critical for maximizing product yield and minimizing cellular toxicity. frontiersin.org

Precursor Utilization in Biotransformation Processes

The selection and efficient utilization of precursors are fundamental to the success of biotransformation processes for producing this compound and other hydroxy fatty acids. Renewable feedstocks, primarily plant oils and their constituent fatty acids, are the most common starting materials. researchgate.netfrontiersin.org

Commonly Used Precursors:

| Precursor | Resulting Product(s) | Relevant Enzyme(s) |

| Ricinoleic acid | 11-hydroxyundec-9-enoic acid, n-heptanoic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase |

| Oleic acid | 9-hydroxynonanoic acid, n-nonanoic acid, azelaic acid | Oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase |

| Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid | Linoleic acid Δ9 hydratase |

| Dodecanoic acid (Lauric acid) | ω-hydroxydodecanoic acid | Cytochrome P450 monooxygenase (CYP153A) |

| Glucose | Various hydroxy fatty acids (e.g., 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid) | Engineered metabolic pathways (e.g., ACCase, 'TesA, CYP102A1) |

Data sourced from multiple studies. researchgate.netunl.edumdpi.comnih.govplos.orgsnu.ac.kr

Ricinoleic acid, the main component of castor oil, is a particularly valuable precursor. Through a multi-enzyme cascade in engineered E. coli, it can be converted into valuable shorter-chain molecules like 11-hydroxyundec-9-enoic acid. plos.orgmdpi.com This process typically involves an alcohol dehydrogenase to oxidize the hydroxyl group of ricinoleic acid, followed by a Baeyer-Villiger monooxygenase (BVMO) that cleaves the carbon chain. plos.orgmdpi.com

Similarly, oleic acid, abundant in many vegetable oils, can be transformed into C9 compounds like 9-hydroxynonanoic acid and azelaic acid (1,9-nonanedioic acid). researchgate.netnih.gov The biotransformation pathway often starts with the hydration of the double bond by an oleate hydratase. snu.ac.kr

In addition to fatty acids, simple sugars like glucose can be used as a carbon source. unl.edu In this approach, engineered microbes are programmed to first synthesize fatty acids de novo and then hydroxylate them using an introduced hydroxylase, such as a CYP enzyme. unl.edu This strategy offers greater flexibility as it does not depend on the availability of specific fatty acid feedstocks.

The efficiency of precursor utilization is often enhanced by optimizing the transport of these molecules into the microbial cell. For example, the overexpression of the fatty acid transporter protein FadL has been shown to significantly increase the rate of biotransformation. researchgate.netsciepublish.com

Synthesis of Functionally Modified Derivatives of this compound

Esterification and Lactonization Reactions

This compound, with its terminal carboxylic acid and internal hydroxyl group, is a prime substrate for esterification and lactonization reactions, leading to the formation of valuable derivatives.

Esterification involves reacting the carboxylic acid group of this compound with an alcohol, or its hydroxyl group with another carboxylic acid. These reactions are often catalyzed by lipases, which are highly efficient and selective biocatalysts. scielo.brresearchgate.net For example, immobilized Candida antarctica lipase B (often sold as Novozym 435) is widely used for synthesizing esters under mild, often solvent-free, conditions. researchgate.netresearchgate.net This enzymatic approach is preferred over chemical methods as it avoids harsh conditions and unwanted side reactions. researchgate.net The resulting esters have applications as surfactants, emulsifiers, and lubricants. scielo.br

Lactonization is an intramolecular esterification where the hydroxyl group at the C5 position reacts with the C1 carboxyl group, forming a cyclic ester known as a lactone. In the case of this compound, this cyclization results in δ-undecalactone (also known as 5-undecanolide or 6-hexyltetrahydro-2-pyrone). fda.govfao.org This compound is a valuable flavor and fragrance ingredient, known for its creamy, fruity, and peach-like aroma. femaflavor.orginchem.org The spontaneous cyclization to form γ- and δ-lactones from the corresponding 4- and 5-hydroxy fatty acids is a well-documented process. acs.org Enzymatic methods, particularly using lipases in non-aqueous media, can also be employed to catalyze this intramolecular esterification with high efficiency. nih.gov

Halogenation and Other Functional Group Modifications

While direct halogenation studies on this compound are not extensively detailed in the provided context, the principles of modifying hydroxy fatty acids can be applied. Functional group modification of the alkyl chain is an area of growing interest for creating novel chemical intermediates. researchgate.net

The hydroxyl group of this compound can be a site for various chemical transformations. For instance, it can be converted to other functional groups. A common strategy involves a two-step process: first, protecting the carboxylic acid group (e.g., as a benzyl ester), and then chemically modifying the hydroxyl group. mdpi.com This hydroxyl group could be converted to an amino group to synthesize amino acids, which are precursors for polyamides. mdpi.com

Other modifications could include oxidation of the secondary alcohol at the C5 position to a ketone, creating a keto acid. This transformation can be achieved using various oxidizing agents or biocatalytically using alcohol dehydrogenases. researchgate.net These keto acids can then serve as intermediates for further reactions. researchgate.net While specific research on halogenation is sparse, standard organic chemistry methods for converting alcohols to alkyl halides could potentially be applied, provided the carboxylic acid group is appropriately protected. These modifications expand the chemical diversity and potential applications of derivatives originating from this compound. nih.gov

Synthesis as Polymer Precursors

Hydroxy fatty acids are valuable monomers for the synthesis of biodegradable polymers like polyesters and polyamides. frontiersin.orgacs.org this compound, possessing both a hydroxyl and a carboxyl functional group, can undergo polycondensation to form polyesters.

This process is analogous to the well-studied polymerization of other hydroxy acids, such as 10-hydroxydecanoic acid and 11-hydroxyundecanoic acid. kpi.ua Enzyme-catalyzed condensation polymerization (ECCP) using lipases in organic solvents has proven to be an effective method for producing high molecular weight polyesters under mild conditions. kpi.ua For example, lipase from Candida cylindracea has been used to polymerize 11-hydroxyundecanoic acid, achieving molecular weights up to 35,000 Da. kpi.ua It is expected that this compound could undergo a similar self-condensation to produce a polyester with pendant hexyl groups along the polymer backbone.

Furthermore, hydroxy fatty acids are key precursors for polyhydroxyalkanoates (PHAs), which are microbially produced polyesters. nih.gov While PHAs are typically composed of 3-hydroxy fatty acid monomers, engineered metabolic pathways can incorporate a wider variety of monomers. pnas.orgsbmu.ac.ir For instance, when Pseudomonas aeruginosa is fed undecanoic acid, it can produce PHAs containing 3-hydroxyundecanoic acid monomers. sbmu.ac.ir It is conceivable that engineered microorganisms could be developed to utilize this compound or its precursors to synthesize novel PHAs with unique material properties conferred by the specific monomer structure. mdpi.com The resulting polymers are of interest for applications as biodegradable thermoplastics and elastomers. nih.govpnas.org

Q & A

Q. Table 1: Synthetic Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst | PTSA (0.5–1.0 mol%) |

| Solvent | Toluene |

| Temperature | 110–120°C |

| Purification | Column chromatography |

Basic Research: How is this compound characterized for structural confirmation?

Methodological Answer:

Characterization employs a combination of:

- GC-MS : Retention index (RI) of 1,350–1,370 on DB-5 columns, with m/z 184 (molecular ion) .

- NMR : δ 4.35–4.45 ppm (H-5, lactone ring), δ 2.35–2.50 ppm (H-2, carbonyl adjacent) .

- IR : Strong absorption at 1,760 cm⁻¹ (lactone C=O stretch) .

Cross-validate using JECFA specifications (density: 0.956–0.961 g/mL; refractive index: 1.459) .

Basic Research: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

The compound is hygroscopic and degrades under prolonged UV exposure. Store in sealed containers at room temperature (20–25°C) with desiccants. Thermal stability tests show decomposition >280°C, aligning with its boiling point . Avoid aqueous solutions at neutral pH to prevent hydrolysis.

Advanced Research: How can researchers resolve contradictions in safety data across SDS documents?

Methodological Answer:

Discrepancies in hazard classification (e.g., skin irritation in vs. "no data available" in ) arise from differing regulatory frameworks (GHS vs. OSHA). To address this:

Cross-reference SDS from multiple vendors (e.g., Agilent , Cayman Chemical ).

Conduct in vitro assays (e.g., EpiDerm™ for skin irritation).

Consult IUCLID databases for EU-compliant data .

Advanced Research: What strategies are effective for enantiomeric analysis of this compound derivatives?

Methodological Answer:

Chiral GC (β-cyclodextrin columns) or HPLC (Chiralpak AD-H) resolves enantiomers. Key markers:

- Optical rotation : [α]D²⁵ = 0° (neat) indicates racemic mixtures .

- NMR chiral shift reagents : Europium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) enhances splitting of proton signals .

Advanced Research: How can biological activity studies account for lactone ring reactivity?

Methodological Answer:

The lactone’s electrophilic carbonyl participates in nucleophilic interactions (e.g., with serine proteases). Use:

- Molecular docking : Simulate binding to enzymes like lipases.

- Hydrolysis kinetics : Monitor lactone → hydroxy acid conversion at pH 7.4 (physiological conditions) .

Advanced Research: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Trace aldehydes (e.g., hexanal) from oxidation interfere with GC-MS. Mitigation steps:

Derivatize with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance detection .

Use HS-SPME (headspace solid-phase microextraction) for volatile separation .

Advanced Research: What mechanistic insights explain thermal degradation products?

Methodological Answer:

Pyrolysis-GC/MS reveals decarboxylation at >200°C, yielding undecene and CO₂. Reaction pathways:

- Radical pathway : Initiated by homolytic C-O bond cleavage.

- Acid-catalyzed pathway : Protonation of lactone oxygen accelerates ring opening .

Advanced Research: How do structural modifications affect flavoring potency in JECFA evaluations?

Methodological Answer:

JECFA evaluates lactone chain length vs. odor thresholds (e.g., delta-undecanolactone: 0.005 ppm). Key modifications:

- Branching : Reduces volatility, increasing persistence.

- Electron-withdrawing groups : Lower C=O reactivity, altering flavor profiles .

Advanced Research: What in silico tools predict metabolite formation from this compound?

Methodological Answer:

Use SwissADME or ADMET Predictor™ to simulate Phase I/II metabolism. Predominant pathways:

- Phase I : Hydroxylation at C-7 (CYP3A4-mediated).

- Phase II : Glucuronidation of the hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.